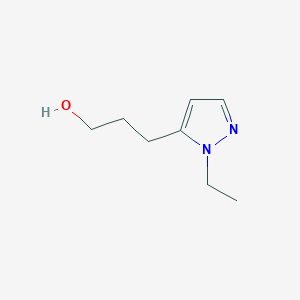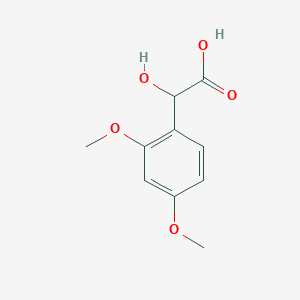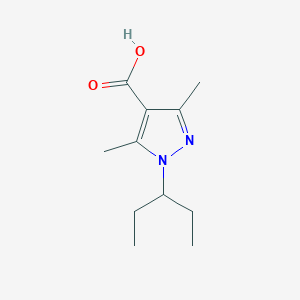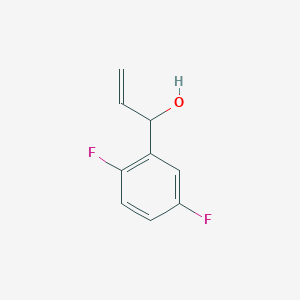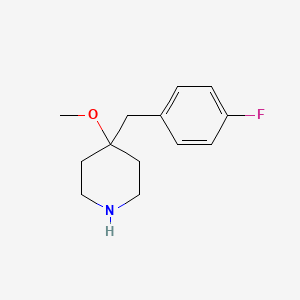
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is an organic compound with a complex structure that includes bromine, fluorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 1,3-difluoro-2-phenoxybenzene, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(Azidomethyl)-1,3-difluoro-2-phenoxybenzene, while oxidation with potassium permanganate would yield 5-(Carboxymethyl)-1,3-difluoro-2-phenoxybenzene.
Scientific Research Applications
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Hydroxymethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Iodomethyl)-1,3-difluoro-2-phenoxybenzene
Uniqueness
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive than the chloromethyl group, making it more suitable for certain types of chemical transformations. Additionally, the difluoro substitution enhances the compound’s stability and lipophilicity, which can be advantageous in drug design .
Properties
Molecular Formula |
C13H9BrF2O |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
5-(bromomethyl)-1,3-difluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-6-11(15)13(12(16)7-9)17-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
SPALGWDUXZLPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2F)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


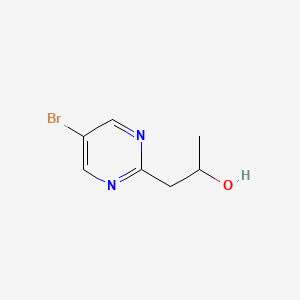
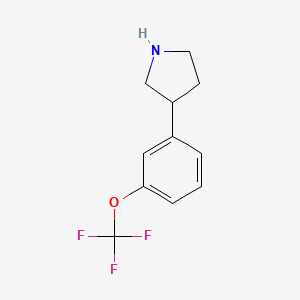
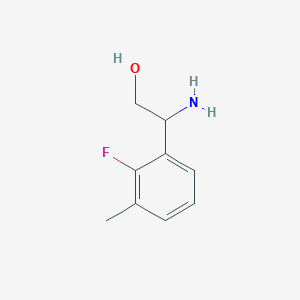
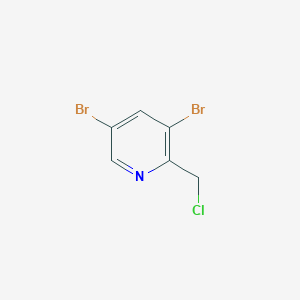
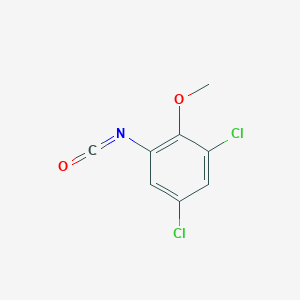

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)

